BRD9 Inhibitory Potency Achieved by 3-Substituted Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives vs. 7-Methyl BRD4 Series
In a direct SAR study, the imidazo[1,5-a]pyrazin-8(7H)-one scaffold bearing C3-substitution (the substitution pattern enabled by 3-methylimidazo[1,5-a]pyrazin-8(7H)-one as starting material) produced BRD9 inhibitors with IC₅₀ values of 35 nM (compound 27) and 103 nM (compound 29) [1]. In contrast, the regioisomeric 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold—when optimized for BRD4—yielded compound 10j with BRD4(1) IC₅₀ = 130 nM and BRD4(2) IC₅₀ = 76 nM [2]. Although these two scaffolds address different bromodomain targets, the key differentiator lies in the substitution pattern: C3-substitution directs selectivity toward BRD9, while N7-substitution favors BRD4 engagement—a consequence of distinct binding modes confirmed by molecular docking [1].
| Evidence Dimension | Bromodomain inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | C3-substituted imidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 27): BRD9 IC₅₀ = 35 nM; compound 29: BRD9 IC₅₀ = 103 nM |
| Comparator Or Baseline | 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative (compound 10j): BRD4(1) IC₅₀ = 130 nM, BRD4(2) IC₅₀ = 76 nM |
| Quantified Difference | BRD9 compound 27 is 3.7-fold more potent vs. BRD4(1) and 2.2-fold vs. BRD4(2) comparator, but targets a different bromodomain; differentiation is in target selectivity, not absolute potency |
| Conditions | In vitro AlphaScreen assay for BRD9 bromodomain binding (Zheng 2019); in vitro BRD4(1)/BRD4(2) inhibition assay (Zhao 2017) |
Why This Matters
Procurement of the C3-methyl scaffold enables access to BRD9-selective chemical probes, whereas the N7-methyl scaffold leads to BRD4-selective inhibitors; incorrect scaffold selection compromises target specificity in epigenetic drug discovery programs.
- [1] Zheng P, Zhang J, Ma H, Yuan X, Chen P, Zhou J, Zhang H. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorg Med Chem. 2019;27(7):1391-1404. View Source
- [2] Zhao L, Yang Y, Guo Y, Yang L, Zhang J, Zhou J, Zhang H. Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. Bioorg Med Chem. 2017;25(8):2482-2490. View Source
